molecular formula C17H18N6O2 B14884789 8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14884789
M. Wt: 338.4 g/mol
InChI Key: JRCOWEWAKQRDIQ-DKABEWEPSA-N
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Description

8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidene hydrazineyl group, a but-2-en-1-yl group, and a purine-2,6-dione core. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzylidene hydrazineyl intermediate, followed by its coupling with a but-2-en-1-yl derivative. The final step involves the cyclization to form the purine-2,6-dione core. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the optimization of reaction conditions, the use of efficient catalysts, and the implementation of purification techniques such as crystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The benzylidene and but-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects depends on its interaction with molecular targets. The benzylidene hydrazineyl group can form hydrogen bonds or interact with active sites of enzymes, while the but-2-en-1-yl group may participate in hydrophobic interactions. The purine-2,6-dione core is known for its ability to interact with nucleic acids and proteins, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as caffeine and theobromine, which also contain a purine core.

    Benzylidene hydrazineyl derivatives: Compounds with similar hydrazineyl groups can exhibit comparable reactivity and biological activity.

Uniqueness

What sets 8-(2-(Benzylidene)hydrazineyl)-7-(but-2-en-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both benzylidene hydrazineyl and but-2-en-1-yl groups, along with the purine-2,6-dione core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H18N6O2/c1-3-4-10-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-11-12-8-6-5-7-9-12/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,24,25)/b4-3+,18-11+

InChI Key

JRCOWEWAKQRDIQ-DKABEWEPSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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